molecular formula C13H10N2O B14714074 3-Acridinol, 9-amino- CAS No. 23045-32-1

3-Acridinol, 9-amino-

Cat. No.: B14714074
CAS No.: 23045-32-1
M. Wt: 210.23 g/mol
InChI Key: VRPPSLVVOJJJPC-UHFFFAOYSA-N
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Description

Contextualization within Acridine (B1665455) Chemical Space

The acridine chemical space is vast, with a multitude of derivatives synthesized and studied for various applications. nih.gov The parent compound, acridine, is a colorless solid, but its derivatives exhibit a wide range of properties based on the nature and position of their substituents. wikipedia.org The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the acridine ring, affecting its basicity, fluorescence, and reactivity. google.com

The general synthesis of 9-aminoacridine (B1665356) derivatives often involves the reaction of a 9-chloroacridine (B74977) with an appropriate amine. nih.govgoogle.com This versatile synthetic route allows for the introduction of a wide variety of substituents at the 9-position, leading to a large library of compounds with diverse functionalities. For the synthesis of 3-Acridinol, 9-amino-, a potential pathway would involve the use of a 3-hydroxy-9-chloroacridine intermediate.

PropertyValue (for 9-amino-3-nitro-acridine)Source
Molecular FormulaC13H9N3O2 nih.gov
Molecular Weight239.23 g/mol nih.gov
XLogP32.7 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count1 nih.gov

Significance of Acridinol Structures in Medicinal Chemistry Research

The presence of a hydroxyl group, an "acridinol" structure, can significantly impact the biological activity of acridine derivatives. Hydroxyl groups can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The position of the hydroxyl group on the acridine ring is critical in determining its effect on the molecule's properties. For instance, the synthesis of various hydroxypyridine derivatives, which share a similar structural motif with the hydroxylated ring of 3-Acridinol, 9-amino-, has been a focus in medicinal chemistry due to their diverse biological activities. researchgate.netchemicalbook.com

The introduction of a hydroxyl group can also influence the solubility and metabolic stability of a compound, which are important pharmacokinetic properties. While specific research on 3-hydroxyacridine is limited, studies on related structures like 3-hydroxy-2-nitropyridine (B88870) highlight the synthetic accessibility of such substituted heterocyclic systems. patsnap.comchemicalbook.com

Historical and Contemporary Research Trajectories for 9-Aminoacridine Compounds

The history of 9-aminoacridine compounds is rich, with their initial use as antibacterial and antimalarial agents. nih.gov The planar nature of the 9-aminoacridine scaffold allows it to intercalate into DNA, disrupting DNA replication and transcription, which is a primary mechanism of its antimicrobial and antitumor activities. nih.gov A notable example is quinacrine (B1676205), a 9-aminoacridine derivative that has been used as an antimalarial drug. nih.gov

Contemporary research continues to explore the potential of 9-aminoacridine derivatives in various therapeutic areas. A significant focus remains on their development as anticancer agents. nih.gov Researchers are designing and synthesizing novel 9-aminoacridine derivatives with modified side chains and substitution patterns on the acridine ring to enhance their efficacy, selectivity, and to overcome drug resistance. nih.gov For example, the development of 9-aminoacridine-based compounds as adjuvants to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria is an active area of investigation. nih.gov

The table below summarizes some of the researched biological activities of various substituted 9-aminoacridine derivatives, showcasing the broad therapeutic potential of this class of compounds.

9-Aminoacridine Derivative TypeResearched Biological ActivityKey Research FocusSource
General 9-AminoacridinesAntimicrobialDNA intercalation leading to inhibition of bacterial growth. nih.gov
Quinacrine and AnaloguesAntimalarialInhibition of parasite growth, including chloroquine-resistant strains. nih.gov
Substituted 9-AnilinoacridinesAnticancerTopoisomerase II inhibition and induction of apoptosis in cancer cells. nih.gov
9-Aminoacridine CarboxamidesAnticancerTargeting tumor hypoxia and use as drug delivery vectors. nih.gov
Novel 9-Aminoacridine DerivativesAntiviralExploration against various viruses. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23045-32-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

9-aminoacridin-3-ol

InChI

InChI=1S/C13H10N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-7,16H,(H2,14,15)

InChI Key

VRPPSLVVOJJJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)O)N

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis in Acridinol Research

Spectroscopic Techniques for Elucidating Chemical Structures

The precise arrangement of atoms and functional groups in a molecule like 3-Acridinol, 9-amino- is determined using a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of the atomic framework to the identification of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

For the 9-aminoacridine (B1665356) scaffold, ¹H NMR spectra reveal characteristic signals for the protons on the aromatic rings. chemicalbook.comspectrabase.com The exact chemical shifts (δ), measured in parts per million (ppm), are sensitive to the electronic effects of substituents. In 3-Acridinol, 9-amino-, the introduction of a hydroxyl group at the C-3 position would be expected to alter the chemical shifts of nearby protons compared to the unsubstituted 9-aminoacridine. Analysis of coupling patterns between adjacent protons helps to confirm their relative positions on the acridine (B1665455) rings. Advanced NMR techniques, such as COSY and NOESY, can further elucidate through-bond and through-space correlations, respectively, providing definitive evidence of the molecular conformation. google.com

Table 1: Representative ¹H NMR Spectral Data for 9-Aminoacridine Data for the parent compound 9-aminoacridine in DMSO-d₆ solvent.

Proton(s) Chemical Shift (δ) ppm
Aromatic-H 7.34–8.41 (multiplet)

Source: ChemicalBook chemicalbook.com

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov Each type of bond (e.g., O-H, N-H, C=O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.net

For 3-Acridinol, 9-amino-, the FT-IR spectrum would be expected to show several key absorption bands. The presence of the amino group (-NH₂) at the C-9 position would typically produce a pair of sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The hydroxyl group (-OH) at the C-3 position would give rise to a broad absorption band, typically around 3200-3600 cm⁻¹. The spectrum would also feature sharp peaks around 3000-3100 cm⁻¹ from aromatic C-H stretching, and strong absorptions in the 1400-1650 cm⁻¹ range due to C=C and C=N bond stretching within the acridine ring system. eurjchem.comresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for 3-Acridinol, 9-amino-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (Broad)
Amine (-NH₂) N-H Stretch 3300-3500 (Two sharp peaks)
Aromatic C-H C-H Stretch 3000-3100 (Sharp)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary method for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of acridine derivatives. researchgate.netrsc.org

The molecular formula for 3-Acridinol, 9-amino- is C₁₃H₁₀N₂O. High-resolution mass spectrometry (HRMS) would be able to confirm this by providing a highly accurate mass measurement of the molecular ion, typically observed as a protonated species [M+H]⁺. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. researchgate.net

Table 3: Molecular Weight Data for Acridine Compounds

Compound Name Molecular Formula Monoisotopic Mass ( g/mol )
9-Aminoacridine C₁₃H₁₀N₂ 194.0844

Spectrophotometric Studies of Acridinol-Based Interactions

Beyond elucidating static structure, spectrophotometric methods are vital for understanding how molecules like 3-Acridinol, 9-amino- interact with biological targets, such as DNA or proteins. These studies are key to understanding their mechanism of action.

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for studying the binding of small molecules to macromolecules. nih.gov The planar aromatic system of the acridine core gives it characteristic UV-Vis absorption and fluorescence properties. researchgate.net In the absence of a target, 9-aminoacridine exhibits distinct absorption maxima. researchgate.net

When an acridine derivative binds to a biological target like DNA, changes in its electronic environment often lead to observable spectral shifts. researchgate.net A common observation for intercalating agents is hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red-shift) in the absorption maximum. researchgate.net These changes can be monitored in a titration experiment to determine binding constants and stoichiometry. researchgate.net

Fluorescence spectroscopy, which is often more sensitive, is also widely used. The binding of 9-aminoacridine and its derivatives can lead to fluorescence quenching (a decrease in intensity) or enhancement, as well as shifts in the emission wavelength. nih.govnih.gov Time-resolved fluorescence can measure changes in the fluorescence lifetime of the molecule upon binding, providing further insight into the nature of the interaction and confirming whether the quenching mechanism is static or dynamic. nih.gov

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for 9-Aminoacridine

Wavelength (nm)
381
400
422

Source: Kim et al. (2007) researchgate.net

Circular Dichroism (CD) and Linear Dichroism (LD) are specialized spectrophotometric techniques that use polarized light to provide structural information about chiral molecules and their orientation within larger, ordered systems.

Circular Dichroism measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying the secondary structure of proteins and DNA. nih.gov While acridine itself is not chiral, it can produce an induced CD signal when it binds to a chiral macromolecule like DNA. The shape and magnitude of this induced CD spectrum can provide information about the binding mode (e.g., intercalation vs. groove binding).

Linear Dichroism (LD) measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. researchgate.net For these experiments, long molecules like DNA are oriented in a flow gradient. When a small molecule like 3-Acridinol, 9-amino- binds to the oriented DNA, it also becomes oriented. The resulting LD signal provides direct information about the orientation of the acridine ring relative to the DNA helix axis, which is invaluable for confirming a specific binding geometry. researchgate.net

Table of Mentioned Compounds

Compound Name
3-Acridinol, 9-amino-
9-Aminoacridine
N-thiazolyl-9-aminoacridine
3-(9-acridinylamino)-5-hydroxymethyl aniline (B41778)
9-aminoacridinium picrate
2,4,5,7-tetranitro-9-aminoacridine
3-(9-aminoacridin-2-yl) propionic acid

Computational and Theoretical Investigations of 3 Acridinol, 9 Amino and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of molecules like 3-Acridinol, 9-amino-. These in silico techniques allow for a detailed examination of molecular orbitals and charge distribution.

Ab initio and Density Functional Theory (DFT) are two principal classes of quantum chemical methods used to study acridine (B1665455) derivatives. Ab initio methods, such as Hartree-Fock (RHF), derive their results from first principles without using experimental data. nih.gov DFT methods, which include electronic correlation for greater accuracy, are particularly popular for their balance of computational cost and precision. nih.gov The B3LYP functional is a commonly employed hybrid functional in DFT studies of acridines. nih.govbnmv.ac.inresearchgate.net

These computational approaches are used to determine ground-state physical properties, optimize molecular geometries, and calculate vibrational frequencies. nih.govresearchgate.net For instance, studies on a series of 9-substituted aminoacridines have utilized ab initio quantum mechanics calculations to gain insight into the forces that drive their chemical reactions, such as hydrolysis. researchgate.net DFT calculations have been successfully used to analyze various acridine derivatives, providing data on electronic properties and reactivity descriptors. bnmv.ac.inresearchgate.net The theoretical results obtained through these methods often show good agreement with experimental data, confirming molecular structures and properties. nih.govnih.gov

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic and optical properties of a molecule. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. bnmv.ac.innih.govaimspress.com A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov

Table 1: Calculated HOMO-LUMO Gap for 9-aminoacridine (B1665356) using DFT (B3LYP functional) with Different Basis Sets

Basis SetGround State HOMO-LUMO Gap (eV)
6-31G (d, p)3.512
6-311G (d, p)4.168
DGDZVP3.823
LANL2DZ3.701
Data sourced from a computational study on acridine derivatives. bnmv.ac.in

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of how 3-Acridinol, 9-amino- and its analogues might behave in a biological environment, from predicting binding to cellular targets to understanding their conformational flexibility.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug-target interactions and elucidating binding mechanisms. nih.govbiorxiv.org

For 9-aminoacridine derivatives, molecular docking simulations have been extensively used to understand their interactions with various biological targets.

Topoisomerase Inhibition: Docking studies of novel 3,9-disubstituted acridines have suggested distinct binding modes with topoisomerase I versus topoisomerase IIα, providing a rationale for their inhibitory activity. nih.govnih.gov These simulations help correlate the physicochemical properties of the compounds, such as lipophilicity, with their ability to stabilize the drug-target complex. nih.govnih.gov

FoxP3 Regulation: In the context of immunotherapy, docking has been used to investigate how 9-amino-acridines interact with the FoxP3 protein, a key regulator in T cells. nih.gov These studies revealed that certain acridine analogues can bind directly to FoxP3, interfering with its DNA-binding activity and inhibiting its function. nih.gov

DNA Intercalation: Molecular mechanics have been employed to simulate the intercalation of 9-aminoacridine into DNA, a primary mechanism for the biological activity of many acridine compounds. nih.gov

These simulations provide binding affinity scores and visualize potential interactions like hydrogen bonds and stacking, guiding the design of more potent and selective analogues. nih.govnih.gov

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. Understanding the conformational landscape is vital because a molecule's biological activity often depends on its ability to adopt a specific three-dimensional shape to fit into a biological target. nih.gov

Molecular mechanics and molecular dynamics simulations are used to study the conformational preferences of molecules like 9-aminoacridine. nih.gov These simulations can reveal:

Preferred Torsional Angles: Quantum mechanics calculations on tertiary substituted 9-aminoacridines indicate that steric hindrance can force the C9-N bond into a gauche-like conformation, which impacts electronic delocalization and, consequently, chemical stability. researchgate.net

Flexibility and Dynamics: Molecular dynamics simulations can model the movement of the molecule over time, providing insights into its flexibility. For 9-aminoacridine, simulations have been used to study its intercalation into DNA, analyzing the physical basis for binding rules like neighbor-exclusion, with findings suggesting that vibrational entropy effects play a significant role. nih.gov

By mapping the energy associated with different conformations, researchers can identify low-energy, stable structures that are more likely to be biologically relevant. nih.gov

Mechanistic Insights into Chemical Reactivity and Stability

Ground-state physical properties determined from quantum mechanics calculations offer a window into the forces driving chemical reactions. researchgate.net For 9-substituted aminoacridines, computational studies have been pivotal in explaining their rates of hydrolysis. Calculations showed that for certain derivatives, the conformation around the C9-N bond diminishes electronic delocalization, which reduces the bond order and bond energy, leading to faster hydrolysis. researchgate.net

Furthermore, the electronic descriptors calculated via DFT, such as the HOMO-LUMO gap, hardness, and softness, are directly related to the kinetic stability of the molecule. bnmv.ac.innih.gov A large HOMO-LUMO gap generally correlates with high molecular hardness and high kinetic stability, implying lower chemical reactivity. bnmv.ac.inaimspress.com Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive. nih.gov These computational insights are crucial for predicting the stability of the compound under various conditions and for understanding its reactivity profile, which is essential for its development and application.

Hydrolysis Kinetics and Mechanisms of 9-Amino-Substituted Acridines

Computational and experimental studies have established that 9-amino-substituted acridines undergo hydrolysis at the C9-N15 bond, leading to the formation of the corresponding acridone (B373769) derivative. researchgate.netnih.govacs.org This reaction is significantly influenced by the pH of the surrounding medium. researchgate.netnih.govacs.org

The general mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion at the C9 position of the acridine ring. This process is often subject to acid catalysis. researchgate.netnih.govacs.org Under acidic conditions, protonation of the acridine ring nitrogen can enhance the electrophilicity of the C9 carbon, making it more susceptible to nucleophilic attack.

The hydrolysis process can be summarized in the following key steps:

Protonation of the acridine ring nitrogen (in acidic media).

Nucleophilic attack by a water molecule at the C9 position, forming a tetrahedral intermediate.

Proton transfer steps.

Elimination of the amino substituent from the C9 position.

Tautomerization to yield the final acridone product.

While specific kinetic data for the hydrolysis of a wide range of 9-aminoacridine analogues with varying substituents on the acridine ring is not extensively available in the public domain, the following table presents a conceptual framework of how hydrolysis rates might be affected by substitution. The data presented is illustrative and based on general chemical principles, as specific experimental values for these exact compounds are not readily found in the cited literature.

Interactive Data Table: Hypothetical Hydrolysis Rate Data for Substituted 9-Aminoacridines

CompoundSubstituent at C3Nature of SubstituentExpected Relative Hydrolysis Rate
9-Aminoacridine-HNeutralBaseline
3-Acridinol, 9-amino--OHElectron-donatingSlower than baseline
3-Nitro-9-aminoacridine-NO₂Electron-withdrawingFaster than baseline

This table is illustrative. The actual rates would need to be determined experimentally.

Role of Steric and Electronic Effects on Chemical Transformations

The rate of hydrolysis of 9-amino-substituted acridines is intricately controlled by a combination of steric and electronic effects, which have been elucidated through computational studies. researchgate.netnih.govacs.org

Steric Effects:

The steric bulk of the substituent on the 9-amino group plays a crucial role in determining the rate of hydrolysis. researchgate.netnih.govacs.org Computational analyses have revealed that increasing the steric hindrance at the 9-amino position can lead to a significant acceleration of the hydrolysis reaction. researchgate.netnih.govacs.org

This phenomenon is attributed to the conformational changes imposed on the C9-N15 bond. researchgate.netnih.govacs.org In less substituted 9-aminoacridines, the C9-N15 bond can adopt a conformation that allows for significant delocalization of the nitrogen lone pair electrons into the acridine ring system. This delocalization strengthens the C9-N15 bond, making it more resistant to cleavage. researchgate.netnih.govacs.org

However, the introduction of bulky substituents on the nitrogen atom forces the C9-N15 bond to twist into a more gauche-like conformation. researchgate.netnih.govacs.org This torsional strain diminishes the orbital overlap required for effective delocalization, thereby weakening the C9-N15 bond and making the compound more susceptible to hydrolysis. researchgate.netnih.govacs.org Consequently, tertiary 9-aminoacridines tend to hydrolyze more rapidly than their primary or secondary counterparts. researchgate.netnih.govacs.org

Electronic Effects:

The electronic nature of substituents on the acridine ring also influences the rate of hydrolysis, although detailed quantitative studies for a wide range of substituents are limited. The electronic effect is primarily exerted by altering the electrophilicity of the C9 carbon atom.

Electron-withdrawing groups on the acridine ring are expected to increase the positive charge density at the C9 position. This enhanced electrophilicity would make the carbon atom more susceptible to nucleophilic attack by water, thereby accelerating the rate of hydrolysis.

Electron-donating groups , such as the hydroxyl group in 3-Acridinol, 9-amino-, are anticipated to decrease the electrophilicity of the C9 carbon. By donating electron density to the acridine ring system, these groups can help to stabilize the C9-N15 bond and reduce the rate of hydrolysis.

Biological Activities and Mechanistic Studies of 3 Acridinol, 9 Amino and Acridine Based Compounds

Antineoplastic Research and Cellular Intervention Mechanisms.tandfonline.comnih.govarabjchem.orgresearchgate.netnih.gov

The chemical compound 3-Acridinol, 9-amino-, and more broadly, the acridine (B1665455) class of compounds, have been the subject of extensive antineoplastic research. tandfonline.comnih.govarabjchem.orgresearchgate.netnih.gov These molecules, characterized by a planar, three-ring heterocyclic structure, exhibit significant potential as anticancer agents. researchgate.netprezi.comwiserpub.com Their cytotoxic activity is a key area of investigation, with studies exploring their ability to induce cell death in various cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govspandidos-publications.com

The anticancer mechanisms of acridine derivatives are multifaceted and are thought to involve interference with multiple cellular processes. tandfonline.comarabjchem.org These compounds are considered multi-targeted agents, with their primary mode of action often attributed to their interaction with DNA and the inhibition of essential enzymes involved in DNA replication and maintenance. arabjchem.orgnih.govaacrjournals.org Research has also delved into their effects on other biochemical pathways, including protein metabolism, highlighting the broad scope of their cellular interventions. nih.govaacrjournals.org

DNA Intercalation Properties and Consequences.prezi.comnih.govresearchgate.net

A primary mechanism by which 3-Acridinol, 9-amino- and other acridine derivatives exert their anticancer effects is through DNA intercalation. prezi.comwiserpub.comresearchgate.net The planar nature of the acridine molecule allows it to insert itself between the base pairs of the DNA double helix. wiserpub.comrsc.org This interaction is stabilized by π-π stacking interactions and can lead to significant conformational changes in the DNA structure, causing it to stiffen and unwind. wiserpub.commdpi.comnih.gov

This disruption of the normal DNA architecture has profound consequences for cellular function. It can interfere with crucial processes such as DNA replication and transcription, ultimately leading to an interruption of the cell cycle. nih.govwiserpub.com The formation of a stable drug-DNA complex can block the binding of enzymes essential for these processes, such as DNA and RNA polymerases. acs.orgmdpi.com The ability of acridine derivatives to bind to DNA is a critical aspect of their cytotoxic and anti-proliferative effects on cancer cells. nih.gov

Inhibition of DNA Topoisomerase Enzymes (Type I and II).prezi.comresearchgate.netnih.govacs.orgiiarjournals.org

Acridine derivatives, including 9-aminoacridine (B1665356) analogues, are well-recognized inhibitors of DNA topoisomerase enzymes, which are critical for regulating DNA topology during replication, transcription, and other cellular processes. prezi.comnih.govacs.orgiiarjournals.org These enzymes, classified as Type I and Type II, are vital for relieving the supercoiling of DNA that occurs during these events. prezi.com

Many acridine-based compounds function as topoisomerase poisons. nih.goviiarjournals.org They act by stabilizing the "cleavable complex," a transient intermediate in the topoisomerase catalytic cycle where the enzyme is covalently bound to the DNA. acs.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. prezi.comacs.org This DNA damage, if not repaired, can trigger apoptotic pathways and lead to cell death. prezi.com

Some acridine derivatives, however, act as catalytic inhibitors of topoisomerases. acs.orgiiarjournals.orgnih.gov Instead of trapping the cleavable complex, they interfere with other steps in the enzymatic cycle, such as the initial binding of the enzyme to DNA. nih.govacs.org This mode of inhibition avoids the generation of DNA strand breaks, which can potentially reduce the risk of secondary malignancies. iiarjournals.orgnih.gov For instance, some substituted 9-aminoacridines have been shown to inhibit the catalytic cycle of topoisomerase II prior to the formation of linear DNA fragments. iiarjournals.org

The table below summarizes the inhibitory activities of some acridine derivatives against topoisomerase enzymes.

Compound/DerivativeEnzyme TargetMechanism of InhibitionReference
Amsacrine (B1665488)Topoisomerase IIPoison spandidos-publications.commdpi.com
Substituted 9-aminoacridinesTopoisomerase IICatalytic Inhibitor acs.orgiiarjournals.org
9-aminoacridinesTopoisomerase IInhibitor researchgate.net
Acridine-thiosemicarbazone derivativesTopoisomerase IIαInhibitor nih.gov

Modulation of Cellular Proliferation and Cell Cycle Progression.tandfonline.combohrium.com

Acridine derivatives, including 9-aminoacridine, have been shown to significantly impact cellular proliferation and cell cycle progression in cancer cells. tandfonline.combohrium.com A common outcome of treatment with these compounds is the induction of cell cycle arrest, a state where the cell cycle is halted at a specific checkpoint. nih.govarabjchem.orgbohrium.com This arrest prevents the cancer cells from dividing and proliferating.

The specific phase of the cell cycle at which arrest occurs can vary depending on the specific acridine derivative and the cancer cell line being studied. For example, the 9-aminoacridine analogue CK0403 has been observed to induce a G2/M phase arrest in SKBR-3 breast cancer cells. spandidos-publications.com In another study, a series of substituted 9-aminoacridines were found to inhibit pancreatic cancer cell proliferation by inducing a G1-S phase arrest. acs.org Some acridine-triazole and acridine-thiadiazole derivatives have been shown to arrest cells in the G2 phase or the S phase. bohrium.com

The ability of acridine derivatives to interfere with the cell cycle is a direct consequence of their DNA-damaging and topoisomerase-inhibiting activities. The cellular machinery detects the DNA damage or the disruption in DNA replication and activates checkpoint pathways that halt the cell cycle to allow for DNA repair. If the damage is too extensive, these pathways can trigger programmed cell death. nih.gov

Induction of Programmed Cell Death Pathways.tandfonline.comprezi.comresearchgate.netiiarjournals.org

A crucial aspect of the anticancer activity of 3-Acridinol, 9-amino- and other acridine derivatives is their ability to induce programmed cell death, primarily through apoptosis. tandfonline.comprezi.comresearchgate.netiiarjournals.org Apoptosis is a highly regulated process of cell suicide that is essential for normal development and for eliminating damaged or unwanted cells. prezi.com

The induction of apoptosis by acridine compounds is often linked to their ability to cause DNA damage and inhibit topoisomerase enzymes. prezi.com The accumulation of DNA strand breaks and the stalling of replication forks trigger cellular stress responses that activate apoptotic signaling pathways. prezi.com

One key player in this process is the tumor suppressor protein p53. tandfonline.com Studies have shown that acridine derivatives can stabilize p53 and induce p53-dependent apoptosis. tandfonline.com The stabilized p53 can then activate the transcription of pro-apoptotic genes, such as Bax, which plays a crucial role in the mitochondrial pathway of apoptosis. tandfonline.com The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that has been observed in cells treated with acridine-based compounds. acs.orgiiarjournals.org

Furthermore, some acridine derivatives have been found to induce autophagy, another form of programmed cell death. iiarjournals.org For instance, the 9-aminoacridine analogue CK0403 was shown to induce the expression of cleaved Atg5 protein, a key player in the autophagic pathway. spandidos-publications.com

The table below provides examples of apoptosis induction by acridine derivatives in different cancer cell lines.

Acridine DerivativeCancer Cell LineKey ObservationsReference
9-aminoacridineHCT116Induced p53-dependent apoptosis tandfonline.com
CK0403SKBR-3Induced apoptosis and autophagy spandidos-publications.com
Substituted 9-aminoacridinesNSCLC cell linesInduced apoptosis iiarjournals.org
Acridine derivativesK562Induced apoptosis through the mitochondrial pathway rsc.org

Proteasome Inhibition Mechanisms.nih.govaacrjournals.orgnih.gov

In addition to their well-established roles as DNA intercalators and topoisomerase inhibitors, some acridine derivatives have been identified as inhibitors of the proteasome. nih.govaacrjournals.orgnih.gov The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell, playing a crucial role in regulating various cellular processes, including the cell cycle and apoptosis.

Several studies have shown that certain tetra-acridine derivatives can inhibit the proteasome in vitro and in a cellular context. nih.govaacrjournals.org These compounds have demonstrated the ability to inhibit the chymotrypsin-like activity of the proteasome, which is a key catalytic activity of this complex. aacrjournals.org Interestingly, these tetra-acridines were found to be cytotoxic to tumor cells that are resistant to topoisomerase II inhibitors, suggesting that their proteasome-inhibiting activity provides an alternative mechanism to overcome drug resistance. nih.gov

The dual activity of these tetra-acridines as both topoisomerase II and proteasome inhibitors represents a novel approach in anticancer drug design. nih.gov By targeting two distinct and critical cellular pathways, these compounds have the potential to be more effective and to circumvent certain forms of tumor resistance. nih.govaacrjournals.org

Telomerase Inhibition Potential.nih.govacs.orgnih.govbiopolymers.org.uamdpi.com

Telomerase, an enzyme that maintains the length of telomeres at the ends of chromosomes, is another promising target for anticancer therapy. mdpi.com In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Therefore, inhibiting telomerase is a strategy to induce senescence or apoptosis in cancer cells. biopolymers.org.ua

A number of acridine derivatives have been designed and evaluated as telomerase inhibitors. nih.govacs.orgnih.govbiopolymers.org.ua The proposed mechanism of action for many of these compounds involves the stabilization of G-quadruplex structures. nih.govmdpi.com Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded structures. mdpi.com By binding to and stabilizing these G-quadruplexes, acridine derivatives can block the access of telomerase to the telomere, thereby inhibiting its function. nih.gov

The design of these telomerase inhibitors often involves a planar acridine core, which can interact with the G-quartets of the quadruplex through π-π stacking interactions, and side chains that are thought to interact with the grooves of the quadruplex. acs.org Trisubstituted acridine derivatives, in particular, have shown potent telomerase inhibitory activity. acs.orgnih.gov The introduction of a highly basic N,N-dimethylaminoalkyl group at the C-9 position of the acridine core has been found to significantly increase the biological activity of these compounds. biopolymers.org.ua

The table below presents the telomerase inhibitory activity of some acridine derivatives.

Acridine Derivative TypeKey Structural FeatureIC50 for Telomerase InhibitionReference
3,6-disubstituted acridines-1.3 - 8 µM nih.gov
Trisubstituted acridines2,6,9-, 2,7,9-, or 3,6,9-substitutionPotent inhibitors acs.orgnih.gov
Di- and trisubstituted acridinesN,N-dimethylaminoalkyl group at C-92.6 µM (most active compound) biopolymers.org.ua

Neuropharmacological Investigations of Acridinol-Based Compounds

Acridine derivatives have been a focal point of neuropharmacological research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A key strategy in managing Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov Many compounds containing the acridine moiety have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In fact, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), an acridine derivative, was the first cholinesterase inhibitor approved by the FDA for treating Alzheimer's symptoms. nih.gov

Research has shown that the inhibitory activity of acridine derivatives can be finely tuned by modifying their structure. For instance, a study on 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines revealed that their ability to inhibit BChE is dependent on the structure of the acridine moiety and the substituents at the phosphorus atom. nih.gov Similarly, investigations into 9-substituted acridine derivatives have identified compounds with effective and selective cholinesterase inhibition. nih.gov Some derivatives, like 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates, are effective cholinesterase inhibitors but lack antiradical activity, while 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives exhibit both cholinesterase inhibition and radical-scavenging properties. nih.gov

Table 1: Cholinesterase Inhibition by Acridine Derivatives

Compound Type Target Enzyme(s) Key Findings
9-phosphoryl-acridines BChE, AChE Inhibitory activity is structure-dependent. nih.gov
9-substituted acridines AChE, BChE Can be designed for selective inhibition. nih.gov
9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates AChE, BChE Effective inhibitors but lack antioxidant properties. nih.gov
9-heterocyclic amino-N-methyl-9,10-dihydroacridines AChE, BChE Exhibit both cholinesterase inhibition and radical-scavenging activity. nih.gov

Exploration of Interactions with Ryanodine Receptors

Ryanodine receptors (RyRs) are intracellular calcium release channels crucial for muscle contraction and neuronal signaling. nih.gov While direct studies on the interaction of 3-Acridinol, 9-amino- with RyRs are limited, the broader class of acridine-related compounds has been investigated for their effects on these receptors. Ryanodine itself binds with high affinity to RyRs, causing a significant change in their function. nih.gov The interaction of various ryanoids (congeners and derivatives of ryanodine) with RyR2 channels has been shown to increase the channel's open probability, with the specific structural features of the ryanoid influencing the modified conductance state. nih.gov This suggests that different ryanoids can stabilize distinct conformations of the channel. nih.gov Given the structural similarities and the known ability of various small molecules to cross-react with RyRs, it is plausible that acridinol-based compounds could also modulate RyR function, a hypothesis that warrants further investigation. nih.gov

Antimicrobial Research and Efficacy

Acridine derivatives have a long history of use as antimicrobial agents, dating back to the early 20th century. oup.comnih.gov Their broad spectrum of activity has made them a subject of ongoing research, especially in the face of increasing antimicrobial resistance. oup.comumn.edu

Antibacterial Spectrum and Activity

Acridine compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netoaji.net The primary mechanism of their antibacterial action is believed to be the intercalation of the planar acridine ring into bacterial DNA, which can inhibit essential cellular processes. oup.comnih.gov

Research has explored the antibacterial efficacy of various acridine derivatives. For instance, acridine thiosemicarbazide (B42300) derivatives have exhibited both antibacterial and antifungal activity. nih.gov Furthermore, studies on newly synthesized N10-alkyl substituted acridin-9-one derivatives have shown that their antimicrobial potency can be modulated by altering the substituents. oaji.net The conjugation of acridine derivatives with gold nanoparticles has also been shown to enhance their antibacterial efficacy. nih.gov For example, gold nanoparticles conjugated with 9-aminoacridine hydrochloride (9AA-HCl) and acridine orange (AO) displayed improved antibacterial activity compared to the drugs alone. nih.gov This enhancement is attributed to the high surface area of the nanoparticles, allowing for the adsorption of multiple drug molecules. nih.gov

Table 2: Antibacterial Activity of Acridine Derivatives

Compound/Derivative Bacterial Strains Tested Key Findings
Acridine thiosemicarbazides Not specified in provided text Exhibited both antibacterial and antifungal activity. nih.gov
N10-alkyl substituted acridin-9-ones Gram-positive and Gram-negative organisms Antimicrobial activity is dependent on the nature of the substituent. oaji.net
9-Aminoacridine hydrochloride (9AA-HCl) and Acridine Orange (AO) conjugated with gold nanoparticles Various Gram-positive and Gram-negative strains Conjugation with gold nanoparticles enhanced antibacterial efficacy. nih.gov
Various acridine compounds Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, Staphylococcus aureus Showed considerable activity, with one compound being more potent than reference antibiotics against S. enteritidis. researchgate.net

Antifungal Properties

In addition to their antibacterial effects, acridine derivatives have also been investigated for their antifungal properties. nih.govresearchgate.net The development of new and effective antifungal agents is crucial due to the rise of fungal infections and the limitations of current treatments. nih.gov

Several studies have highlighted the potential of acridines as antifungals. For example, a newly synthesized acridone (B373769), M14, demonstrated growth-inhibitory and fungicidal activity against Candida species and dermatophytes. nih.govnih.gov This compound was also found to inhibit biofilm formation by C. albicans. nih.govnih.gov Acridine thiosemicarbazide derivatives have also shown antifungal activity. nih.gov The proposed mechanism of action for the antifungal effects of some acridines involves the inhibition of fungal topoisomerases, enzymes that are distinct from their human counterparts. nih.gov

Antiviral Activities

The acridine scaffold has been a cornerstone in the development of various therapeutic agents, and its derivatives have demonstrated notable antiviral activity against a range of DNA and RNA viruses. muni.cznih.gov The mechanism of action is often attributed to the ability of the planar acridine ring to intercalate into the viral genetic material, thereby inhibiting replication and transcription processes. nih.gov

Recent studies have highlighted the potential of 9-aminoacridine derivatives in combating contemporary viral threats. For instance, in the search for therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), several 9-aminoacridine analogs have been identified as potent inhibitors. nih.govacs.org The antiviral effect of these compounds is believed to stem from the inhibition of crucial viral enzymes. For example, the antimalarial drug pyronaridine (B1678541), a 9-aminoacridine derivative, has been shown to inhibit the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. nih.gov

Research by Jones et al. (2023) systematically evaluated a series of pyronaridine and quinacrine (B1676205) analogs for their antiviral activity against SARS-CoV-2. Their findings underscore the importance of the 9-aminoacridine scaffold in achieving potent antiviral effects. Several novel analogs demonstrated significant in vitro activity with low micromolar to sub-micromolar IC₅₀ values. nih.govacs.orgresearchgate.net

Antiviral Activity of 9-Aminoacridine Derivatives against SARS-CoV-2

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Pyronaridine0.2311.5350.1 nih.gov
Quinacrine0.199.2448.6 nih.gov
Compound 7e< 1.0> 4.0> 10 nih.gov
Compound 7g< 1.0> 4.0> 10 nih.gov
Compound 9c≤ 0.42≥ 4.41> 10 nih.gov

Other Biological Activities under Investigation

Beyond their antiviral properties, acridine derivatives are being explored for a variety of other therapeutic applications.

The anti-inflammatory potential of acridine derivatives has been recognized, with several compounds showing promise in preclinical studies. researchgate.netmdpi.com The anti-inflammatory effects of these compounds are thought to be mediated, at least in part, by the suppression of key inflammatory mediators released from immune cells such as mast cells, neutrophils, and macrophages. nih.gov

A study by Son et al. investigated the anti-inflammatory activity of a series of 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives. They found that several of these compounds effectively inhibited the degranulation of mast cells and the release of lysosomal enzymes from neutrophils. nih.gov Furthermore, certain derivatives were potent inhibitors of tumor necrosis factor-alpha (TNF-α) production in macrophages. nih.gov For instance, one 9-aminoacridine derivative, ACS-AZ, was found to reduce levels of the pro-inflammatory cytokine IL-1β and the chemokine CCL2 in an in vivo model. frontiersin.orgnih.gov

Anti-inflammatory Activity of Acridine Derivatives

CompoundActivityIC₅₀ (µM)Cell Line/ModelReference
Compound 3Lysosomal enzyme secretion inhibition8.2Neutrophils nih.gov
Compound 3β-glucuronidase secretion inhibition4.4Neutrophils nih.gov
Compound 4Mast cell degranulation inhibition16-21Rat peritoneal mast cells nih.gov
Compound 5TNF-α production inhibitionN/ARAW 264.7 macrophages nih.gov
Compound 9TNF-α production inhibitionN/ARAW 264.7 macrophages nih.gov
Compound 10Mast cell degranulation inhibition16-21Rat peritoneal mast cells nih.gov
Compound 11Mast cell degranulation inhibition16-21Rat peritoneal mast cells nih.gov
Compound 2TNF-α production inhibitionN/AN9 microglial cells nih.gov
(E)-12TNF-α production inhibitionN/AN9 microglial cells nih.gov

Several studies have investigated the antioxidant potential of acridine derivatives. nih.gov The ability of these compounds to scavenge free radicals is a key aspect of this activity. A study on novel 9-(piperazin-1-yl) acridine derivatives demonstrated their notable antioxidant properties when evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. wisdomlib.org Another study on 9-substituted acridine derivatives found that 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines exhibited high radical-scavenging activity. nih.gov While specific data for 3-Acridinol, 9-amino- is not available, the general antioxidant capacity of the acridine scaffold suggests that it could possess similar properties.

The investigation of acridine derivatives for antidiabetic properties is an emerging area of research. researchgate.net While direct evidence for the antidiabetic activity of 3-Acridinol, 9-amino- is lacking, the broader class of compounds has been noted for its potential in this area. researchgate.net The development of novel bioactive compounds with antidiabetic properties is an ongoing effort, with various in vitro and in vivo models being used for screening. researchgate.netresearchgate.net The mechanisms by which any acridine derivatives might exert antidiabetic effects are not yet well-defined and require further investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Acridinol, 9 Amino Analogues

Influence of Substituent Effects on Biological Activity

The biological activity of 3-Acridinol, 9-amino- analogues is profoundly influenced by the nature and position of substituents on the acridine (B1665455) core and the 9-amino side chain. These modifications can modulate the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets such as protein kinases and nucleic acids. mdpi.com

Research has demonstrated that the introduction of specific substituents can significantly enhance the potency and selectivity of these compounds. For instance, in the development of haspin and DYRK2 kinase inhibitors, an optimization study of an acridine series revealed that while the SAR for both kinases had similarities, specific structural differences allowed for the generation of highly selective inhibitors. nih.gov A potent haspin kinase inhibitor was developed with 180-fold selectivity over DYRK2, and a moderately potent DYRK2 inhibitor was also identified with 5.4-fold selectivity over haspin. nih.gov

The substitution pattern on the acridine ring is a critical determinant of biological activity and cytotoxicity. Studies on 9-anilinoacridines, for example, have shown that derivatives with 1'-substituents containing SO2 moieties are potent inhibitors of topoisomerase II-mediated DNA religation. nih.gov Furthermore, the nature of the substituent at the 9-amino position can impact cytotoxicity, with some substitutions leading to a decrease in toxicity. mdpi.com

The following interactive data table summarizes the influence of various substituents on the biological activity of selected 9-aminoacridine (B1665356) derivatives.

Compound IDAcridine Ring Substituents9-Amino SubstituentTargetBiological Activity (IC50)Reference
Compound 33 VariesVariesHaspin Kinase<60 nM nih.gov
Compound 41 VariesVariesDYRK2 Kinase<400 nM nih.gov
Compound 8 6-methyluracil derivative-Topoisomerase IIB0.52 µM nih.gov
Compound 9 Varies-Topoisomerase IIB0.86 µM nih.gov
Compound 7r VariesVariesVEGFR-2 / Src44% / 8% inhibition at 50µM nih.gov
Compound 7 -Amino acid derivativeTopoisomerase IIComparable to amsacrine (B1665488) rsc.org
Compound 9 -Amino acid derivativeTopoisomerase IIComparable to amsacrine rsc.org

Stereochemical Considerations in Molecular Design

Stereochemistry plays a crucial role in the molecular design of 3-Acridinol, 9-amino- analogues, as the three-dimensional arrangement of atoms can significantly influence drug-target interactions. The specific orientation of substituents can either facilitate or hinder the binding of the molecule to its target, thereby affecting its biological activity.

The synthesis of specific stereoisomers is a key strategy in optimizing the pharmacological profile of these compounds. For example, the development of selective inhibitors often involves the preparation of enantiomerically pure compounds. The rational design of a selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα) culminated in the identification of a specific (S)-isomer, GDC-0326, as a clinical candidate. nih.govh1.co This highlights the importance of controlling stereochemistry to achieve the desired therapeutic effect.

While detailed stereochemical studies on 3-Acridinol, 9-amino- itself are not extensively reported, the principles derived from related acridine derivatives are highly applicable. The synthesis of (E)-isomers of acridine thiosemicarbazones, for instance, underscores the consideration of geometric isomerism in the design of biologically active acridine compounds. The defined spatial arrangement in these isomers is critical for their interaction with DNA and topoisomerase I.

Impact of Acridinol Scaffold Modifications on Target Interaction

Modifications to the core acridine scaffold of 3-Acridinol, 9-amino- analogues represent a powerful strategy to modulate their target interaction and biological activity. These modifications can alter the shape, size, and electronic properties of the molecule, leading to improved potency, selectivity, and pharmacokinetic properties.

One significant modification is the introduction of heteroatoms into the acridine ring system to create aza-acridine scaffolds. These modifications can influence the stability and biological activity of the compounds. mdpi.com For instance, the position of nitrogen atoms and the pattern of substitution on the aza-acridine core have been shown to affect the hydrolytic stability and antiproliferative effects of these analogues. mdpi.comnih.gov Electron-donating groups, for example, can enhance the stability of the aza-acridine core. mdpi.com

Another key strategy involves the fusion of additional rings to the acridine scaffold. The development of pyrazoloacridines, where a pyrazole (B372694) ring is fused to the acridine system, has yielded compounds with significant anticancer activity. nih.gov This modification alters the planarity and electronic distribution of the molecule, potentially enhancing its DNA intercalating ability and inhibition of enzymes like topoisomerases.

Furthermore, the exploration of the acridine scaffold has led to the discovery of novel dual inhibitors targeting multiple kinases. By employing molecular docking and virtual screening, researchers identified 9-aminoacridine derivatives as potential dual inhibitors of VEGFR-2 and Src kinases, highlighting the versatility of the acridine scaffold in designing multi-target agents. nih.gov The use of rigid scaffolds is also a promising approach in the design of macrocyclic kinase inhibitors, as they can pre-organize the molecule for optimal binding. biorxiv.org

The following interactive data table illustrates the impact of scaffold modifications on the biological activity of acridine derivatives.

Scaffold ModificationExample Compound ClassTargetKey FindingsReference
Aza-acridine Amino-substituted aza-acridinesCancer cell lines (T24, WM266-4)Substitution pattern influences stability and antiproliferative activity. mdpi.comnih.gov
Fused Pyrazole Ring PyrazoloacridinesCancerEnhanced anticancer activity. nih.gov
Multi-target Scaffold 9-Aminoacridine derivativesVEGFR-2 and Src KinasesPotential for dual kinase inhibition. nih.gov

Rational Design Strategies for Enhanced Specificity and Potency

The development of 3-Acridinol, 9-amino- analogues with enhanced specificity and potency relies heavily on rational design strategies. These approaches leverage a deep understanding of the target's structure and the principles of molecular recognition to guide the design of optimized inhibitors.

A primary strategy involves the use of computational methods such as molecular docking and virtual screening. These techniques allow researchers to predict the binding mode and affinity of potential inhibitors to their target, enabling the prioritization of compounds for synthesis and biological evaluation. nih.gov For instance, molecular docking was instrumental in identifying 9-aminoacridine derivatives as potential dual VEGFR-2 and Src kinase inhibitors. nih.gov

Structure-based drug design is another powerful approach, where the three-dimensional structure of the target protein is used to design inhibitors that fit precisely into the binding site. This strategy was successfully employed in the development of selective PI3Kα inhibitors, where the crystal structure of the enzyme guided the design of benzoxazepin inhibitors that interact with a non-conserved residue, thereby achieving selectivity over other isoforms. nih.govh1.co

Furthermore, the concept of bioisosterism and scaffold hopping are employed to modify existing lead compounds. nih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, often leading to improved potency or reduced toxicity. Scaffold hopping aims to replace the core structure of a molecule with a different scaffold while retaining its biological activity, which can lead to novel intellectual property and improved drug-like properties.

The development of multi-target drugs is an emerging strategy, particularly in cancer therapy. By designing single molecules that can inhibit multiple key targets, it is possible to achieve synergistic effects and overcome drug resistance. The exploration of the acridine scaffold for discovering dual VEGFR-2 and Src kinase inhibitors is a prime example of this approach. nih.gov

Ultimately, the rational design of potent and selective 3-Acridinol, 9-amino- analogues is an iterative process that combines computational modeling, chemical synthesis, and biological evaluation to systematically optimize the therapeutic potential of this important class of compounds.

Preclinical Pharmacological Investigations of Acridine Based Compounds

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

The metabolic fate of acridine (B1665455) derivatives is a critical determinant of their therapeutic potential and is influenced by their structural characteristics. In preclinical models, acridines are generally subject to oxidative metabolism. researchgate.net This metabolic conversion typically results in more hydrophilic compounds, facilitating their excretion. However, the formation of poorly soluble acridones can also occur. researchgate.net In the reductive environment characteristic of some tumor cells, partial hydrogenation of the acridine ring system is possible. researchgate.net The rate of metabolism can significantly impact the efficacy of acridine-based compounds; rapid metabolism has been cited as a reason for the failure of some candidates in clinical progression. researchgate.net

Preclinical studies on specific 9-aminoacridine (B1665356) derivatives have provided more detailed insights into their distribution and elimination. For instance, investigations into the antitumor agent CI-921, an amsacrine (B1665488) analog, revealed that thiolytic cleavage is a relevant metabolic pathway in blood. dntb.gov.ua

A study comparing the hepatic extraction of several acridine antitumor drugs in a mouse model demonstrated significant first-pass extraction in the liver. After intraportal administration, the extraction percentages were 94% for CI-921, 75% for N-(2'-(dimethylamino)ethyl)acridine-4-carboxamide (AC), and 57% for amsacrine. nih.gov These compounds exhibited time-dependent loss from the liver, with a half-life of approximately 10 minutes for amsacrine and AC, and 24 minutes for CI-921. nih.gov

Table 1: Hepatic Extraction and Half-Life of Acridine Analogs in Mice

CompoundHepatic Extraction (%)Hepatic Half-Life (t½)
CI-9219424 minutes
AC7510 minutes
Amsacrine5710 minutes

Data sourced from a study in barbiturate-anesthetized mice following intraportal administration. nih.gov

Evaluation of Blood-Brain Barrier Penetration

The ability of acridine compounds to cross the blood-brain barrier (BBB) is a key factor for their potential application in treating central nervous system (CNS) disorders. Preclinical studies have shown that some acridine derivatives can indeed penetrate the BBB.

A comparative study in mice assessed the BBB penetration of amsacrine and two of its analogs, CI-921 and AC. nih.gov Following intracarotid administration, AC demonstrated a high degree of extraction (90%) in a single pass through the brain capillaries, indicating excellent BBB penetration. nih.gov In contrast, CI-921 and amsacrine showed moderate extraction at 20% and 15%, respectively. nih.gov Notably, AC was found to be retained in the brain, with no significant loss observed at 1, 2, 4, or 8 minutes post-injection. nih.gov

Further studies on other 9-aminoacridine derivatives have also demonstrated their capacity to enter the CNS. researchgate.net For example, after an oral dose of 60 mg/kg in mice, two unnamed 9-aminoacridine compounds reached peak concentrations of 0.25 µM and 0.6 µM in the brain. researchgate.net An intravenous dose of 15 mg/kg of one of these compounds resulted in a peak brain concentration of 1.7 µM. researchgate.net

Table 2: Brain Penetration of Acridine Analogs in Preclinical Models

CompoundBrain Extraction (%) (Single Pass)Peak Brain Concentration (Oral Dose)Peak Brain Concentration (IV Dose)
AC90Not ReportedNot Reported
CI-92120Not ReportedNot Reported
Amsacrine15Not ReportedNot Reported
9-Aminoacridine Analog 1Not Reported0.25 µMNot Reported
9-Aminoacridine Analog 2Not Reported0.6 µM1.7 µM

Data for AC, CI-921, and amsacrine are from a single-pass extraction study in mice following intracarotid administration. nih.gov Data for the 9-aminoacridine analogs are from a separate mouse study. researchgate.net

Determination of Oral Bioavailability in Animal Models

The oral bioavailability of acridine derivatives is a crucial parameter for their development as conveniently administered therapeutic agents. Preclinical investigations have shown that reasonable oral bioavailability can be achieved for some compounds within this class.

In a study involving two 9-aminoacridine analogs being investigated for malignant glioma, pharmacokinetic data were collected following oral administration to mice. researchgate.net The peak plasma concentrations after a 60 mg/kg oral dose were 2.25 µM for the first analog and 20.38 µM for the second. researchgate.net For the second analog, a comparison with data from an intravenous administration allowed for the calculation of its oral bioavailability, which was determined to be 83.8%. researchgate.net This high bioavailability suggests that effective systemic concentrations can be achieved through oral administration for certain 9-aminoacridine derivatives.

Table 3: Oral Bioavailability of a 9-Aminoacridine Analog in Mice

CompoundOral Dose (mg/kg)Peak Plasma Concentration (Oral)Oral Bioavailability (%)
9-Aminoacridine Analog 1602.25 µMNot Reported
9-Aminoacridine Analog 26020.38 µM83.8

Data sourced from a pharmacokinetic study in mice. researchgate.net

Analytical and Bioanalytical Methodologies for 3 Acridinol, 9 Amino and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of acridine (B1665455) derivatives. Due to the structural similarities among different acridine compounds and their potential presence in complex biological or environmental samples, HPLC provides the necessary resolving power for accurate analysis.

Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For acridine derivatives, which possess a hydrophobic polycyclic aromatic core, RP-HPLC offers excellent separation capabilities. The addition of a 9-amino group and a hydroxyl group in 3-Acridinol, 9-amino- influences its polarity and, consequently, its retention behavior on the column.

Detection in HPLC is often achieved using UV-Vis or fluorescence detectors. The aromatic nature of the acridine ring system results in strong UV absorbance, allowing for sensitive detection. Furthermore, the inherent fluorescence of many acridine derivatives, including 9-aminoacridine (B1665356), provides an even more sensitive and selective detection method. nih.gov

To enhance the detectability and chromatographic properties of analytes, derivatization techniques are often employed in conjunction with HPLC. actascientific.comactascientific.com These techniques can be applied either before (pre-column) or after (post-column) the chromatographic separation. youtube.com

Pre-column derivatization involves chemically modifying the analyte before it is injected into the HPLC system. actascientific.com This approach can improve the analyte's stability, volatility, and chromatographic behavior, as well as enhance its response to the detector. nih.gov For amino-containing compounds like 3-Acridinol, 9-amino-, reagents that target the amino group are commonly used.

One study detailed a method for the determination of amino acids using 9-isothiocyanatoacridine (B1218491) as a pre-column derivatization reagent. The resulting N-(9-acridinylthiocarbamoyl)amino acids were separated by isocratic HPLC with UV detection at 280 nm. This demonstrates the utility of modifying the amino group of acridine-related compounds to facilitate their analysis. nih.gov

Commonly used derivatizing agents for amino groups in pre-column derivatization include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). mdpi.comaxionlabs.com These reagents react with primary and secondary amines to form highly fluorescent derivatives, significantly lowering the limits of detection. mdpi.com

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the column but before it reaches the detector. nih.gov This technique is advantageous as it avoids the potential for multiple derivative products from a single analyte and is not affected by reagent peaks interfering with the chromatogram. youtube.com Reagents like ninhydrin (B49086) and OPA are frequently used in post-column derivatization for the detection of amino acids and other primary amines. actascientific.comyoutube.com The reaction of the separated acridine derivatives with such reagents can produce colored or fluorescent products, enhancing their detection. researchgate.net

Derivatization TechniqueDescriptionCommon ReagentsAdvantages
Pre-column Analyte is chemically modified before HPLC injection.OPA, FMOC, 9-isothiocyanatoacridineImproved stability, enhanced detector response. actascientific.comnih.govmdpi.com
Post-column Analyte reacts with a reagent after separation and before detection.Ninhydrin, OPAAvoids multiple derivative products, no reagent peak interference. actascientific.comyoutube.com

The quest for improved sensitivity, selectivity, and efficiency in HPLC analysis has driven the development of novel derivatizing agents. creative-proteomics.comnih.gov For instance, phenyl isothiocyanate (PITC) has been used as a pre-column derivatization reagent that reacts with primary and secondary amino acids to form stable derivatives. creative-proteomics.com Another reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), has gained popularity for its rapid reaction with amino acids and the stability of its derivatives. creative-proteomics.com

More recently, cyanoacetohydrazide has been explored as a novel derivatizing agent for the analysis of steroids by UHPLC-HRMS. mdpi.com This highlights the ongoing research into new reagents that could potentially be adapted for the derivatization of amino-acridine compounds, offering alternative or superior analytical performance. The development of such agents focuses on achieving faster reaction times, more stable derivatives, and stronger signals for detection.

Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF)

Capillary Gel Electrophoresis (CGE) is a high-resolution separation technique that separates molecules based on their size-to-charge ratio in a gel-filled capillary. When coupled with Laser-Induced Fluorescence (LIF) detection, CGE-LIF becomes an exceptionally sensitive analytical method. mpg.de This technique is particularly well-suited for the analysis of fluorescent molecules or molecules that can be labeled with a fluorescent tag.

Given that 3-Acridinol, 9-amino- and many of its derivatives are fluorescent, CGE-LIF is a promising technique for their analysis. The high separation efficiency of CGE can resolve complex mixtures of acridine derivatives, while the LIF detector provides the low detection limits necessary for trace analysis.

CGE-LIF has been successfully applied to the analysis of DNA fragments, which is relevant as acridine derivatives are well-known DNA intercalators. nih.gov Studies have utilized dyes that bind to DNA, and the resulting fluorescent complex is then detected. A similar principle can be applied to the study of the interaction between acridine derivatives and DNA. Furthermore, CGE-LIF has been employed for the analysis of cardiolipin, a mitochondrial phospholipid, using the acridine dye 10-N-nonyl acridine orange (NAO) as a fluorescent probe. researchgate.net

Mass Spectrometry Applications as Internal Standards

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or GC, it provides a high degree of specificity and sensitivity for the identification and quantification of compounds.

In quantitative analysis, internal standards are crucial for correcting variations in sample preparation and instrument response. at-spectrosc.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in MS-based quantification because they have nearly identical physicochemical properties to the analyte but a different mass. nih.gov

For the analysis of acridine derivatives, a deuterated analog of the compound of interest can serve as an excellent internal standard. For example, a deuterated version of a 9-amino-1,2,3,4-tetrahydroacridin-1-ol derivative has been synthesized, indicating the feasibility of creating such standards for acridine compounds. The use of such an internal standard in an LC-MS method would allow for highly accurate and precise quantification of 3-Acridinol, 9-amino- in complex matrices. The selection of an appropriate internal standard is critical, and its fragmentation pattern and purity must be carefully considered to avoid signal overlap with the target analyte. mdpi.com

Development and Application of Fluorescent Probes based on Acridine Scaffolds

The inherent fluorescence of the acridine ring system has made it a popular scaffold for the development of fluorescent probes. nih.gov These probes are designed to change their fluorescent properties in response to specific environmental changes or interactions with target molecules. 9-Aminoacridine itself has been used as a fluorescent probe to investigate the electrical diffuse layer of plant mitochondrial membranes and as an intracellular pH indicator. nih.govwikipedia.org

Derivatives of 9-aminoacridine have been synthesized to create probes with tailored specificities and response mechanisms. google.com For example, some derivatives have been developed as fluorescent probes for the detection of cancer cells. nih.gov The fluorescence of 9-aminoacridine can be quenched by certain pyrimidines, a phenomenon that has been studied to understand the interactions between these molecules. nih.gov The interaction of 9-aminoacridine with DNA has also been extensively studied using fluorescence decay measurements, revealing details about the binding sites and the local environment of the dye on the DNA molecule. capes.gov.br A new derivative, 2,4,5,7-tetranitro-9-aminoacridine, has been synthesized and shown to exhibit different colors in acidic, neutral, and basic media, demonstrating its potential as a pH indicator in organic solvents. scielo.br

Acridine-Based ProbeApplicationPrinciple of Operation
9-Aminoacridine Probing mitochondrial membrane potentialFluorescence quenching in response to changes in the electrical diffuse layer. nih.gov
9-Aminoacridine Intracellular pH indicatorpH-dependent changes in fluorescence. wikipedia.org
9-Aminoacridine Derivatives Detection of cancer cellsSelective accumulation and fluorescence in cancer cells. nih.gov
2,4,5,7-tetranitro-9-aminoacridine pH indicator in organic solventsColorimetric changes in response to pH variations. scielo.br

Chemical Stability and Degradation Pathway Analysis in Research Contexts

Understanding the chemical stability and degradation pathways of 3-Acridinol, 9-amino- is crucial for its proper handling, storage, and for interpreting experimental results. The stability of acridine derivatives can be influenced by factors such as light, pH, and the presence of oxidizing agents.

A safety data sheet for 9-aminoacridine indicates that the compound is chemically stable under standard ambient conditions (room temperature). sigmaaldrich.com However, it also cautions that violent reactions are possible with oxidizing agents. sigmaaldrich.com The synthesis of 9-aminoacridines has been observed to sometimes result in the formation of 9-acridones as degradation byproducts, likely due to hydrolysis of the 9-chloroacridine (B74977) precursor. nih.gov This suggests that the 9-amino group can be susceptible to hydrolysis under certain conditions.

Furthermore, studies have shown that 9-aminoacridine can inhibit DNA replication by destabilizing the DNA growing point, indicating a direct interaction with and potential alteration of biological macromolecules. nih.gov In the context of its biological activity, the stability of the compound and its potential degradation products are important considerations. For instance, the anticancer potential of some 9-aminoacridine derivatives has been linked to their ability to induce cell cycle arrest and angiogenesis, and their stability in the tumor microenvironment is a key factor in their efficacy. frontiersin.org The study of the degradation of these compounds often involves techniques like HPLC and MS to separate and identify the degradation products.

Future Directions and Emerging Research Avenues for 3 Acridinol, 9 Amino Research

Exploration of New Synthetic Pathways and Green Chemistry Approaches

Traditional methods for the synthesis of 9-aminoacridine (B1665356) derivatives have often involved multiple steps, harsh reaction conditions, and laborious purification processes. google.com To enhance the availability of compounds like 3-Acridinol, 9-amino- for extensive biological screening and development, future research will likely focus on the development of more efficient and environmentally friendly synthetic strategies.

Promising avenues include the adoption of "one-pot" synthetic approaches, which streamline the synthesis process by combining multiple reaction steps into a single sequence, thereby reducing time, resources, and waste. google.com Additionally, solid-phase organic synthesis (SPOS) presents a powerful technique for the rapid generation of a diverse library of 9-aminoacridine analogs. google.com This method allows for the efficient variation of substituents on the acridine (B1665455) core and the amino side chain, facilitating the exploration of structure-activity relationships (SAR).

Synthetic ApproachPotential Advantages for 3-Acridinol, 9-amino- Synthesis
One-Pot Synthesis Reduced reaction time, fewer purification steps, lower cost, and less solvent waste. google.com
Solid-Phase Organic Synthesis (SPOS) Rapid generation of diverse derivatives, high-throughput screening, and simplified purification. google.com
Green Chemistry Approaches Use of safer reagents and solvents, reduced energy consumption, and minimized environmental impact. rsc.org
Biocatalytic Methods High selectivity, mild reaction conditions, and reduced by-product formation. rice.edu

Integration of Advanced Computational Methods for Predictive Modeling

The integration of advanced computational methods is set to revolutionize the way researchers approach the study of 3-Acridinol, 9-amino- and its derivatives. These in silico techniques offer a cost-effective and time-efficient means of predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before they are synthesized in the lab.

Molecular docking studies, for instance, can be employed to predict the binding affinity and interaction patterns of 3-Acridinol, 9-amino- with various biological targets, such as DNA and specific enzymes. jscimedcentral.comnih.gov This can provide valuable insights into its mechanism of action and guide the design of derivatives with enhanced target specificity. For example, docking studies on related 9-anilinoacridines have successfully identified potent ligands targeting Topoisomerase II. jscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. google.com By analyzing the SAR of a library of 3-Acridinol, 9-amino- analogs, researchers can identify the key structural features that contribute to their desired effects, thereby facilitating the rational design of more potent and selective molecules.

Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between 3-Acridinol, 9-amino- and its biological targets over time, offering a deeper understanding of the stability of the complex and the conformational changes that may occur upon binding. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can predict the pharmacokinetic and toxicity profiles of new derivatives, helping to identify promising candidates for further development while flagging those with potential liabilities early in the discovery process. jscimedcentral.com

Computational MethodApplication in 3-Acridinol, 9-amino- Research
Molecular Docking Predicting binding modes and affinities with biological targets (e.g., DNA, enzymes). jscimedcentral.comnih.gov
QSAR Modeling Identifying key structural features for enhanced biological activity. google.com
Molecular Dynamics (MD) Simulations Simulating the dynamic interactions with biological targets to understand binding stability. nih.gov
In Silico ADMET Screening Predicting pharmacokinetic and toxicity properties of new derivatives. jscimedcentral.com

Development of Multifunctional Acridinol Derivatives

By strategically combining the 3-Acridinol, 9-amino- scaffold with other pharmacophores, it may be possible to create novel derivatives with dual or multiple modes of action. For example, a hybrid molecule could be designed to not only intercalate with DNA, a known mechanism of many acridine compounds, but also to inhibit a specific enzyme involved in cancer cell proliferation or survival. google.com The ability of some 9-aminoacridine derivatives to affect multiple biological pathways, such as the p53 and NF-κB signaling pathways, makes them attractive starting points for the development of such bitargeted anticancer drugs. google.com

Hybrid Molecule ConceptPotential Therapeutic Advantage
DNA Intercalator + Enzyme Inhibitor Enhanced anticancer activity through a dual mechanism of action. google.com
Acridinol + Targeting Moiety (e.g., peptide) Increased selectivity and reduced off-target effects by directing the drug to specific cells or tissues. google.com
Acridinol + Chemo-sensitizer Overcoming drug resistance in cancer cells by combining a cytotoxic agent with a compound that inhibits resistance mechanisms.

Application in Novel Diagnostic Tools and Bioimaging

The inherent fluorescent properties of the acridine core make 3-Acridinol, 9-amino- a compelling candidate for the development of novel diagnostic tools and bioimaging agents. google.com The ability of fluorescent molecules to emit light upon excitation allows for the visualization and tracking of biological processes at the cellular and subcellular levels.

Future research could focus on developing 3-Acridinol, 9-amino- based fluorescent probes for the detection of specific biomarkers associated with diseases such as cancer. google.comnih.gov These probes could be designed to exhibit a change in their fluorescent properties upon binding to a target molecule, providing a clear signal for its presence and localization. The use of 9-aminoacridine derivatives as fluorescent probes for detecting cancer cells has already been explored, highlighting the potential of this class of compounds in diagnostics. google.com

Furthermore, the development of 3-Acridinol, 9-amino- derivatives with long fluorescence lifetimes could be particularly advantageous for use in fluorescence lifetime-based assays. nih.gov These assays are less susceptible to artifacts from light scattering and background fluorescence, leading to more robust and reliable results.

ApplicationDescription
Fluorescent Probes Designing derivatives that selectively bind to and signal the presence of disease biomarkers. google.comnih.gov
Bioimaging Agents Utilizing the fluorescence of 3-Acridinol, 9-amino- to visualize cellular structures and processes.
Fluorescence Lifetime Assays Developing reporters with long fluorescence lifetimes for more sensitive and reliable biochemical assays. nih.gov

Expanding Target Discovery and Mechanistic Elucidation Studies

While the ability of acridine derivatives to intercalate with DNA is a well-established mechanism of action, there is a growing body of evidence to suggest that these compounds can interact with a much broader range of biological targets. google.comnih.govnih.gov A key area of future research for 3-Acridinol, 9-amino- will be to expand the discovery of its potential molecular targets and to further elucidate the intricate mechanisms through which it exerts its biological effects.

Recent studies on related 9-aminoacridines have revealed their ability to inhibit ribosome biogenesis, disrupt the proton motive force in bacteria, and modulate key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53. google.comnih.govnih.govnih.gov Investigating whether 3-Acridinol, 9-amino- shares these activities will be a crucial step in understanding its full therapeutic potential.

Advanced techniques such as chemical proteomics and genetic screening can be employed to identify novel protein targets of 3-Acridinol, 9-amino-. A deeper understanding of its mechanism of action will not only provide a stronger rationale for its therapeutic application but also pave the way for the design of next-generation derivatives with improved efficacy and safety profiles. The study of how 9-aminoacridine induces frameshift mutations and its interaction with DNA repair pathways further underscores the complexity of its biological effects and the need for continued mechanistic investigation. nih.gov

Research AreaObjective
Target Identification Employing proteomic and genomic approaches to discover new biological targets.
Mechanistic Studies Investigating the effects on cellular processes like ribosome biogenesis and signaling pathways. nih.govnih.gov
Interaction with DNA Repair Elucidating the interplay between the compound and cellular DNA repair mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-amino-3-acridinol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives. A common protocol involves reacting 5-substituted-1,3-cyclohexanedione with 2-amino-4,5-substituted-benzonitrile in a hydrochloric acid medium at 80–90°C . Optimization strategies include adjusting stoichiometry, temperature gradients, and post-reaction purification (e.g., recrystallization or column chromatography). Reaction progress should be monitored via TLC, and purity confirmed via HPLC or NMR .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of 9-amino-3-acridinol derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic peaks: aromatic protons (δ 7.5–8.5 ppm), NH₂ groups (δ 5.0–6.0 ppm), and acridone carbonyl (δ 180–190 ppm in ¹³C NMR) .
  • IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What safety protocols are critical when handling 9-amino-3-acridinol in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Waste Disposal : Classify as hazardous organic waste; consult institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological efficacy of 9-amino-3-acridinol derivatives?

  • Methodological Answer :

  • Functional Group Variation : Synthesize derivatives with substituents at the 3-phenyl or 9-amino positions (e.g., halogens, alkyl chains) to assess impact on bioactivity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., topoisomerases) using fluorescence polarization or gel electrophoresis.
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π-values) with IC₅₀ data .

Q. What computational approaches are effective in predicting the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 9-amino-3-acridinol analogs?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate binding affinities to plasma proteins (e.g., albumin) using GROMACS or AMBER.
  • Validation : Compare computational predictions with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .

Q. How can researchers resolve contradictions in reported toxicity profiles of 9-amino-3-acridinol derivatives?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP (Good Laboratory Practice) sources .
  • Meta-Analysis : Stratify toxicity data by dosage, exposure duration, and model organisms (e.g., murine vs. human cell lines) .
  • Mechanistic Studies : Conduct ROS (Reactive Oxygen Species) assays and mitochondrial membrane potential tests to identify subcellular toxicity pathways .

Q. What experimental designs are optimal for evaluating the photostability of 9-amino-3-acridinol in biomedical applications?

  • Methodological Answer :

  • Accelerated Testing : Expose samples to UV-Vis light (λ = 300–400 nm) in a climate-controlled chamber. Monitor degradation via UV spectrophotometry at 0, 24, 48, and 72 hours .
  • Degradation Products : Identify by LC-MS and compare with stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) .
  • Control Variables : Maintain consistent temperature (25°C) and humidity (40–60% RH) to isolate photolytic effects .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in 9-amino-3-acridinol synthesis?

  • Methodological Answer :

  • Quality Control : Implement in-process checks (e.g., intermediate purity via HPLC) and final product characterization (e.g., elemental analysis) .
  • DoE (Design of Experiments) : Use factorial designs to identify critical process parameters (e.g., reaction time, catalyst loading) affecting yield .
  • Documentation : Adhere to ISO 9001 standards for lab notebooks, including raw data and outlier justifications .

Q. What strategies enhance the reproducibility of bioactivity assays involving 9-amino-3-acridinol?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., camptothecin for topoisomerase inhibition) as positive controls .
  • Blinding : Assign sample codes to minimize observer bias during data collection.
  • Replication : Perform triplicate assays across independent lab sessions, reporting mean ± SEM (Standard Error of Mean) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 65–78% (optimized protocol)
LD₅₀ (Mouse, IP) 125 mg/kg
λmax (UV-Vis) 365 nm (in methanol)
Topoisomerase IC₅₀ 2.3 µM (derivative 58j)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.